Molecular Weight Differentiation: CAS 1005293-12-8 vs. N-((1-Phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 946335-53-1)
CAS 1005293-12-8 (MW 359.4) carries both a 4-methoxy group (–OCH₃, +30 Da) and a 3-methyl group (–CH₃, +14 Da) on its benzenesulfonamide ring, making it 44.05 Da heavier than its unsubstituted analog CAS 946335-53-1 (MW 315.35) . This mass increase directly correlates with an estimated cLogP shift of approximately +0.9 to +1.2 log units (based on fragment-based calculation methods, class-level inference), indicating substantially higher lipophilicity for the target compound [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 359.4 g/mol |
| Comparator Or Baseline | N-((1-Phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 946335-53-1): 315.35 g/mol |
| Quantified Difference | +44.05 g/mol (+14.0%) |
| Conditions | Calculated from molecular formulae C₁₆H₁₇N₅O₃S (target) vs. C₁₄H₁₃N₅O₂S (comparator) |
Why This Matters
A 44 Da mass increase and elevated lipophilicity significantly affect membrane permeability, plasma protein binding, and assay solubility—critical parameters when selecting compounds for cell-based or in vivo screening.
- [1] Daylight Chemical Information Systems. CLOGP Algorithm: Fragment-based calculated logP estimation methodology. Daylight Theory Manual, 2008. View Source
